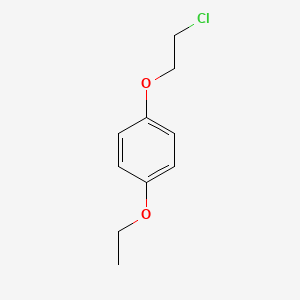

![molecular formula C18H16ClN3O2 B2533988 5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 321999-01-3](/img/structure/B2533988.png)

5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide is a synthetic compound . It has a molecular formula of C18H16ClN3O2 and a molecular weight of 341.79 .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI code for this compound is 1S/C18H16ClN3O2 .Chemical Reactions Analysis

Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a range of chemical reactions, including [3+2] cycloaddition reactions with dialkyl azodicarboxylates .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 341.8 and a molecular formula of C18H16ClN3O2 .科学的研究の応用

Applications in Heterocyclic Compound Synthesis

The compound 5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide is structurally related to pyrazole and chlorophenol derivatives, which have been extensively studied for various applications, particularly in the synthesis of heterocyclic compounds. For instance, pyrazole derivatives, recognized for their role in pharmacophore, contribute significantly to the synthesis of biologically active compounds. These derivatives have broad biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole-based heterocycles often involves steps like condensation followed by cyclization, providing valuable strategies for creating a variety of heterocyclic systems with potential bioactive properties (Dar & Shamsuzzaman, 2015).

Furthermore, the chemistry of pyrazolines, a closely related class, showcases the synthesis and unique reactivity of highly substituted pyrazolines. These compounds are pivotal in generating a range of structurally unique heterocyclic compounds, indicating the versatile applications of pyrazole-based structures in medicinal and synthetic chemistry (Baumstark et al., 2013).

Applications in Environmental Chemistry

Chlorophenols, sharing a structural motif with the compound , are significant in environmental chemistry. They are commonly identified as precursors of dioxins in various chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). The study of chlorophenols contributes to understanding the formation and fate of hazardous compounds like dioxins in the environment, offering insights into pollution control and environmental protection strategies (Peng et al., 2016).

特性

IUPAC Name |

5-[1-(4-chlorophenoxy)ethyl]-N-phenylpyrazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-13(24-16-9-7-14(19)8-10-16)17-11-12-20-22(17)18(23)21-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKWBQKIAJEWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1C(=O)NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2533911.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(dimethylamino)acetamide](/img/structure/B2533919.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2533927.png)

![N-[2-[2-[[Acetyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533928.png)